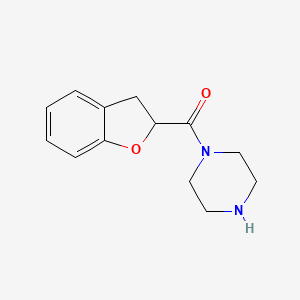

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine

Description

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,12,14H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXNJIPZBJDAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine typically involves the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with piperazine. One common method includes the following steps:

Formation of the Acid Chloride: 2,3-Dihydro-1-benzofuran-2-carboxylic acid is first converted to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Reaction with Piperazine: The acid chloride is then reacted with piperazine in the presence of a base like triethylamine (Et3N) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: Alkyl halides, acyl chlorides, Et3N

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives

Reduction: 1-(2,3-Dihydro-1-benzofuran-2-yl)methanol

Substitution: N-alkyl or N-acyl piperazine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine has been explored for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Preliminary studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines, including:

- Breast Cancer (MCF7)

- Lung Cancer (A549)

The compound's mechanism involves interaction with dopaminergic receptors (D2R and D3R), which may influence cancer cell signaling pathways and promote apoptosis in malignant cells .

Neuroprotective Effects

Research suggests that this compound may have protective effects against cocaine-induced neurotoxicity. This neuroprotective action is attributed to its ability to modulate dopaminergic signaling pathways, potentially offering therapeutic avenues for substance abuse disorders.

Biological Research Applications

The compound is also being studied for its broader biological implications:

Histamine Receptor Antagonism

As a ligand for histaminergic receptors, this compound may play a role in modulating allergic responses and inflammation. Its dual action on both dopaminergic and histaminergic systems positions it as a candidate for treating conditions such as allergies and neuroinflammation .

Anti-inflammatory Properties

Studies are ongoing to evaluate the anti-inflammatory potential of this compound, which could lead to new treatments for inflammatory diseases by targeting specific biochemical pathways involved in inflammation.

Synthesis and Production

The synthesis of this compound typically involves the following steps:

-

Formation of Acid Chloride:

- Convert 2,3-dihydro-1-benzofuran-2-carboxylic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride.

-

Reaction with Piperazine:

- React the acid chloride with piperazine in the presence of a base such as triethylamine to yield the final product.

This method can be scaled up for industrial production, optimizing yield and purity through advanced synthetic techniques.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine involves its interaction with molecular targets such as histamine receptors (H3 and H4). It acts as an antagonist, blocking the action of histamine and thereby exerting anti-inflammatory effects . The compound’s structure allows it to fit into the receptor binding sites, preventing histamine from activating the receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives are classified into two broad categories based on substitution patterns: benzylpiperazines and phenylpiperazines . Below is a comparative analysis of key structural analogs:

Pharmacological Activity

- Antibacterial Activity : 1-(2-Methoxyphenyl)piperazine exhibits broad-spectrum antibacterial activity (MIC: 16–64 µg/mL) against Gram-positive and Gram-negative bacteria, comparable to cinnamic acid derivatives .

- Serotonin Receptor Modulation : mCPP and TFMPP (1-(3-trifluoromethylphenyl)piperazine) act as 5-HT1B/2C agonists, influencing sympathetic nerve activity and cardiovascular parameters .

- Anti-inflammatory Potential: The target compound demonstrated superior anti-inflammatory efficacy in murine asthma models compared to chlorinated analogs (e.g., LINS01007, pKi 6.06 for H4R) .

Structure-Activity Relationships (SAR)

- Substitution at Piperazine Nitrogen : Allyl substitution (e.g., LINS01004) enhances H3R affinity (pKi 6.40), while chlorination improves H4R binding .

- Benzofuran vs. Benzodioxane : The benzodioxane analog’s additional oxygen atoms increase polarity, reducing blood-brain barrier permeability compared to the benzofuran derivative .

- Electron-Withdrawing Groups : Chlorine or trifluoromethyl substituents (e.g., TFMPP) enhance receptor binding but may increase off-target toxicity .

Biological Activity

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine is an organic compound that combines the structural features of benzofuran and piperazine. Its potential biological activities have garnered significant interest in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

The compound features a benzofuran moiety linked to a piperazine ring, which enhances its interaction with various biological targets.

Primary Targets

This compound primarily targets:

- Dopaminergic Receptors : Specifically D2R and D3R, acting as ligands that modulate dopamine signaling pathways. This interaction is crucial for its neuroprotective effects against cocaine-induced neurotoxicity.

Mode of Action

The compound's action is mediated through:

- Ligand Binding : It binds to dopaminergic receptors, influencing neurotransmitter release and neuronal excitability.

- Biochemical Pathways : Its modulation of dopamine signaling suggests potential applications in treating neurodegenerative diseases and addiction-related disorders .

Biological Activities

This compound exhibits several notable biological activities:

Anti-inflammatory Activity

Research indicates that compounds within the benzofuran class demonstrate significant anti-inflammatory properties. For instance, derivatives have shown inhibition of nitric oxide production in vitro, suggesting a mechanism for reducing inflammation .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- In Vitro Studies : It has shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values indicate potent activity against these cells .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

Neurotoxicity Assessment

A study assessed the neurotoxic effects of this compound and found it did not exhibit neurotoxicity while potentially providing protective effects against cocaine-induced damage. This suggests its utility in treating substance abuse disorders .

Antinociceptive Effects

Benzofuran derivatives have been explored for their antinociceptive properties. Compounds similar to this compound demonstrated significant pain relief in animal models, indicating a broader therapeutic potential in pain management .

Future Directions

The ongoing research into benzofuran compounds suggests that this compound could play a crucial role in drug development targeting:

- Central Nervous System Disorders : Due to its interaction with dopaminergic receptors.

- Cancer Therapy : As a scaffold for developing new anticancer agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.